N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c1-11-6-3-4-7-13(11)16-18-12(2)14(22-16)10-17-23(19,20)15-8-5-9-21-15/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDTDYOQYGUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Sulfonamide Formation: The final step involves the reaction of the thiazole-thiophene intermediate with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide has shown promising anticancer properties. Research indicates that compounds containing thiazole rings can act as inhibitors of various biological targets, including those involved in cell cycle regulation and microtubule dynamics .
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). For example, some synthesized thiazole derivatives have been reported with IC50 values indicating strong selectivity against these cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Apoptosis induction |
| Compound 20 | U251 | <10 | Microtubule inhibition |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | HepG-2 | >1000 | Cell cycle disruption |
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Thiazole derivatives have been identified as effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed higher potency than standard antibiotics like spectinomycin against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 27e | S. aureus | 31.25 | Higher than spectinomycin |
| Compound 28d | E. faecalis | 62.5 | Higher than reference drug |
| Compound X | Salmonella typhimurium | 125 | Comparable to standard |
Materials Science Applications
In materials science, the unique electronic properties of this compound make it a candidate for developing organic semiconductors and photovoltaic materials. The incorporation of thiophene and thiazole units can enhance charge transport properties, which are critical for the efficiency of organic electronic devices.
Case Studies
- Anticancer Research : A study conducted by Evren et al. synthesized novel thiazole derivatives using N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, demonstrating significant anticancer activity against multiple cell lines with IC50 values indicating strong efficacy .
- Antimicrobial Efficacy : Research published in PubMed Central highlighted the effectiveness of thiazole-containing compounds against various bacterial strains, showing that modifications in their structure could lead to enhanced antimicrobial properties .
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets through π-π interactions or hydrogen bonding. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Sulfonamide Derivatives in Drug Discovery
a) Anticancer Agents
- Compound 7b (IC50 = 1.61 ± 1.92 µg/mL against HepG-2): Features a 4-methyl-2-phenylthiazole core linked to a hydrazinecarbothioamide group. The absence of a sulfonamide moiety distinguishes it from the target compound, but both share thiazole-based architectures. The target’s thiophene sulfonamide may enhance solubility or target binding compared to the hydrazinecarbothioamide group .
- N-(5-Acetyl-4-Methylthiazol-2-yl)-4-Methylbenzenesulfonamide: A synthetic intermediate with a 4-methylbenzenesulfonamide (tosyl) group.
b) CDK9 Inhibitors
- 12d (Gray solid, mp 254–256°C): Contains a 4-methyl-2-(methylamino)thiazol-5-yl group and a benzenesulfonamide moiety.
Antimicrobial and Agrochemical Derivatives
- Thiazole-Based Chalcones: Derived from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, these compounds exhibit antimicrobial activity. The target compound’s sulfonamide group may confer additional hydrogen-bonding capacity, influencing microbial target engagement .
- Pesticidal Compounds (P6, P10) : Feature N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl) groups with propanamide side chains. The target’s thiophene sulfonamide introduces greater polarity compared to the propanamide derivatives, which could impact pesticidal efficacy and environmental persistence .
Structural and Pharmacological Data Table
Key Structural Insights
- Sulfonamide Variations : Replacement of benzenesulfonamide (e.g., tosyl) with thiophene-2-sulfonamide may enhance electron-withdrawing effects and solubility due to the thiophene’s aromaticity .
- Biological Implications : Thiazole-sulfonamide hybrids exhibit target versatility, with structural nuances dictating activity profiles (e.g., anticancer vs. pesticidal) .
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a complex structure composed of a thiazole ring, a thiophene ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 315.4 g/mol. The unique combination of these structural elements contributes to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Introduction of the Thiophene Ring : Often accomplished via cross-coupling reactions such as Suzuki or Stille coupling.
- Formation of the Sulfonamide Group : This is typically done through an amidation reaction involving sulfonic acids and amines.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives exhibiting MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Excellent antimicrobial |
| Escherichia coli | 0.25 | Excellent antimicrobial |
| Pseudomonas aeruginosa | 0.5 | Moderate antimicrobial |
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inhibiting critical cellular processes involved in tumor growth and proliferation. Mechanistic studies suggest that it may interact with specific enzymes and receptors, potentially disrupting signaling pathways essential for cancer cell survival .
Enzyme Inhibition
Studies have highlighted the compound's ability to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and folate metabolism . The IC50 values for these enzyme inhibitors range from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating significant potency.
Case Studies
- In Vitro Evaluation : A study assessed the compound's efficacy against several bacterial strains, demonstrating a strong correlation between structural modifications and enhanced biological activity .
- Synergistic Effects : The compound has been shown to exhibit synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
- Biofilm Inhibition : It has also been evaluated for its ability to inhibit biofilm formation, which is critical in chronic infections caused by biofilm-forming bacteria .
Q & A
Q. What are the established synthetic routes for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step protocols. For example, thiazole ring formation can be achieved via cyclization of thiourea derivatives with α-haloketones or esters under reflux conditions. Intermediates like carbohydrazides (e.g., compound 6 in ) are synthesized by reacting thiazole-5-carboxylate esters with hydrazine hydrate. Characterization relies on NMR (1H/13C), IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and HRMS for molecular ion validation .
Q. How are solubility and stability profiles determined for this compound in preclinical studies?
Solubility is assessed in solvents like DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC. Stability under physiological conditions (pH 7.4, 37°C) is monitored via time-dependent HPLC or LC-MS to detect degradation products. highlights the need for experimental determination of melting points (DSC) and logP values to predict bioavailability .
Q. What structural features correlate with its biological activity?
The thiophene sulfonamide moiety is critical for target binding (e.g., enzyme inhibition), while the o-tolyl group on the thiazole ring enhances lipophilicity and membrane permeability. Analog studies ( ) show that replacing the thiazole with oxazole reduces antimicrobial activity, emphasizing the importance of the sulfur atom in interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of key intermediates?
Continuous flow reactors () improve yield and purity by ensuring precise control of reaction parameters (temperature, residence time). For example, the use of Lawesson’s reagent in thiazole cyclization ( ) benefits from flow chemistry to mitigate exothermic side reactions. Catalytic systems (e.g., Cs2CO3 in CH3CN, ) enhance nucleophilic substitution efficiency .
Q. What computational methods are used to predict binding affinities or metabolic pathways?
Density Functional Theory (DFT) calculations ( ) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking against targets like PPARs ( ) or mGluR5 () identifies key interactions (e.g., hydrogen bonding with sulfonamide oxygen). ADMET prediction tools (e.g., SwissADME) assess metabolic stability based on substituent effects .
Q. How can contradictory bioactivity data between structural analogs be resolved?
Case studies () show that minor structural changes (e.g., replacing thiophene with furan) alter pharmacological profiles. Comparative dose-response assays (e.g., EC50 for PPAR agonism in ) and mechanistic studies (e.g., kinase inhibition vs. receptor antagonism) clarify discrepancies. Structural analogs should be tested in parallel under identical assay conditions .
Q. What strategies are employed to enhance selectivity in enzyme inhibition studies?
Introducing steric hindrance (e.g., methyl groups on the thiazole) or polar substituents (e.g., fluorophenyl in ) reduces off-target effects. Kinetic studies (e.g., IC50 shifts under varying ATP concentrations) differentiate competitive vs. allosteric inhibition modes. Proteome-wide profiling (e.g., kinase panels) identifies selectivity bottlenecks .
Q. How are in vitro antitumor activity screens designed for sulfonamide derivatives?
The NCI-60 cell line panel ( ) is a standard platform, with GI50 values calculated via MTT assays. Mechanism-of-action studies include apoptosis markers (Annexin V), cell cycle analysis (flow cytometry), and Western blotting for pathway proteins (e.g., Bcl-2, caspases). Structural analogs with 4-methyl substitution ( ) show improved cytotoxicity .
Methodological Tables
Table 1. Key Characterization Data for Synthetic Intermediates
Table 2. Bioactivity Trends in Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
